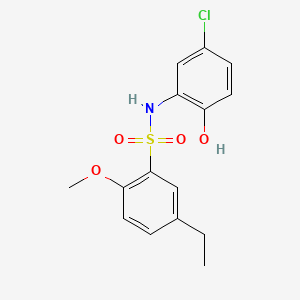

N-(5-氯-2-羟基苯基)-5-乙基-2-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

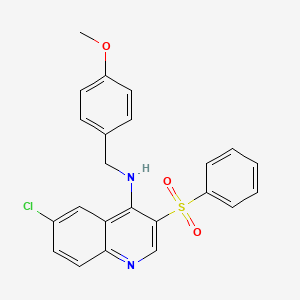

The compound “N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a sulfonamide group, a chlorine atom, a hydroxyl group, an ethyl group, and a methoxy group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis, particularly under acidic or alkaline conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally solid at room temperature, and many are soluble in water .科学研究应用

Crystal and Molecular Structure Analysis

The compound has been used in the study of crystal and molecular structures . It has been co-crystallized with 3,5-dinitrobenzoic acid, and the resulting structures have been analyzed using X-ray diffraction, IR, mp, and elemental analysis . The study of these structures can provide valuable insights into the properties and potential applications of the compound .

Supramolecular Synthesis

The compound has been involved in supramolecular synthesis, which exploits hydrogen-bonding and other types of non-covalent interactions to build supramolecular systems . This can lead to the creation of interesting topological structures such as one-dimensional (1-D) tapes, two-dimensional (2-D) sheets, and three-dimensional (3-D) networks .

Antioxidant Activity

Derivatives of the compound have shown significant antioxidant activity . For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid . Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, has shown 1.35 times higher antioxidant activity than that of vitamin C .

Suzuki–Miyaura Coupling

While not directly mentioned in the search results, the compound could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds. The reaction involves the coupling of a boronic acid with a halide (or triflate) catalyzed by a palladium(0) complex .

作用机制

Mode of Action

It’s known that the compound forms hydrogen bonds and other non-covalent associations, which could influence its interaction with its targets . These interactions could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

The compound’s ability to form hydrogen bonds and other non-covalent associations suggests it could influence a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

未来方向

属性

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)17-12-9-11(16)5-6-13(12)18/h4-9,17-18H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMAGLZJKFCKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2380344.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/no-structure.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)

![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2380361.png)

![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)